molecular formula C34H57NO8 B160525 Pingbeininoside CAS No. 131984-90-2

Pingbeininoside

Cat. No.: B160525
CAS No.: 131984-90-2
M. Wt: 607.8 g/mol
InChI Key: CXACCEOTKMZDPQ-YCZVTURLSA-N
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Description

Pingbeininoside is a bioactive compound classified under the saponin or glycoside family, primarily isolated from traditional Chinese medicinal sources. It is recognized for its diverse pharmacological activities, including antifungal, anti-inflammatory, and antitussive properties . Structurally, it comprises a triterpenoid or steroidal aglycone core linked to one or more sugar moieties, which are critical for its solubility and bioactivity. Its molecular structure and sugar chain configuration distinguish it from related compounds, such as Pingbeidinoside and Pingbeisaponin, which share the same biosynthetic origin but exhibit variations in pharmacological potency .

Properties

CAS No.

131984-90-2

Molecular Formula

C34H57NO8

Molecular Weight

607.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(8S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H57NO8/c1-18(24-10-11-32(2,41)17-35(24)5)27-25(37)15-23-21-7-6-19-14-20(8-12-33(19,3)22(21)9-13-34(23,27)4)42-31-30(40)29(39)28(38)26(16-36)43-31/h6,18,20-31,36-41H,7-17H2,1-5H3/t18-,20?,21-,22?,23+,24-,25-,26-,27+,28-,29+,30-,31-,32?,33+,34+/m1/s1

InChI Key

CXACCEOTKMZDPQ-YCZVTURLSA-N

SMILES

CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O

Isomeric SMILES

C[C@H]([C@H]1CCC(CN1C)(C)O)[C@H]2[C@@H](C[C@@H]3[C@@]2(CCC4[C@H]3CC=C5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O

Canonical SMILES

CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O

Synonyms

pingbeininoside

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pingbeininoside belongs to a group of compounds with shared biosynthetic pathways but distinct structural modifications. Below is a detailed comparison with its analogs:

Table 1: Structural and Pharmacological Comparison of this compound and Analogous Compounds

Compound Name Core Structure Sugar Moieties Key Pharmacological Activities Source
This compound Triterpenoid 3-O-glucoside Antifungal, Anti-inflammatory Orchidaceae species
Pingbeidinoside Triterpenoid 2-O-rhamnoside Antitussive, Antioxidant Orchidaceae species
Pingbeisaponin Steroidal 4-O-galactoside Immunomodulatory, Antiviral Orchidaceae species
Densiflorol B Phenolic None Antiproliferative Orchidaceae
Gramistilbenoid A Stilbenoid Prenylated Antimicrobial Orchidaceae
Key Observations:

Structural Variations: this compound and Pingbeidinoside share a triterpenoid core but differ in sugar attachments (glucoside vs. rhamnoside), influencing their solubility and target specificity . Pingbeisaponin’s steroidal core and galactoside moiety enhance its immunomodulatory effects compared to this compound’s anti-inflammatory action . Non-saponin analogs like Densiflorol B (phenolic) and Gramistilbenoids (stilbenoids) lack sugar chains, resulting in lower solubility but higher membrane permeability .

Pharmacological Differentiation: Antifungal Activity: this compound’s glucoside group enhances its interaction with fungal cell walls, outperforming Pingbeidinoside in antifungal assays . Antitussive Effects: Pingbeidinoside’s rhamnoside moiety may facilitate faster absorption in respiratory tissues, making it more effective for cough suppression . Bioavailability: Steroidal saponins like Pingbeisaponin exhibit longer half-lives due to their complex glycosylation, whereas phenolic analogs like Densiflorol B show rapid metabolic clearance .

Functional Comparison with Broader Compound Classes

Beyond structural analogs, this compound shares functional similarities with other glycosides:

Table 2: Functional Comparison with Non-Structural Analogs

Compound Class Example Key Bioactivity Mechanism of Action
Anthocyanin Glycosides Petunidin-3-O-glucoside Antioxidant, Anti-diabetic ROS scavenging, Insulin sensitization
Flavonoid Glycosides Quercetin-3-O-rutinoside Anti-inflammatory COX-2 inhibition
Saponins This compound Antifungal Membrane disruption
Insights:
  • This compound’s antifungal mechanism (membrane disruption via aglycone insertion) parallels that of polyene antifungals like amphotericin B but with reduced cytotoxicity due to its glycosidic side chains .
  • Unlike flavonoid glycosides (e.g., quercetin derivatives), this compound lacks aromatic rings, limiting its free-radical scavenging ability but enhancing stability in acidic environments .

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